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Compound of Interest

Compound Name: 4-Tert-butyl-3-nitroaniline

Cat. No.: B181344

An In-Depth Technical Guide to the Spectroscopic Profile of 4-tert-Butyl-3-nitroaniline

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-tert-
butyl-3-nitroaniline (C10H14N202; Molar Mass: 194.23 g/mol ).[1][2] Designed for researchers,
scientists, and professionals in drug development, this document synthesizes predictive data
with established spectroscopic principles to offer a robust framework for the identification and
characterization of this molecule. In the absence of extensively published experimental spectra,
this guide leverages foundational knowledge of functional group analysis and substituent
effects to predict the compound's signature in key analytical techniques.

Molecular Structure and Spectroscopic Overview

4-tert-butyl-3-nitroaniline is an aromatic compound featuring a benzene ring substituted with
an amino group, a nitro group, and a bulky tert-butyl group. The relative positions of these
groups—yparticularly the electron-donating amino group and the electron-withdrawing nitro
group—create a unique electronic environment that profoundly influences the molecule's
spectroscopic signature. The sterically demanding tert-butyl group further impacts the
conformation and reactivity of the compound.

A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of
synthesized 4-tert-butyl-3-nitroaniline. This guide will explore the predicted data from Infrared
(IR) Spectroscopy, Nuclear Magnetic Resonance (*H NMR and 3C NMR) Spectroscopy, and
Mass Spectrometry (MS).
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Caption: Molecular structure of 4-tert-butyl-3-nitroaniline.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present in a molecule.
For 4-tert-butyl-3-nitroaniline, the key diagnostic peaks arise from the primary amine (N-H),
the nitro group (N-O), the tert-butyl group (C-H), and the aromatic ring.

Interpretation of Key Vibrational Frequencies:

e N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected
in the 3500-3300 cm~1 region.[3][4][5] The higher frequency band corresponds to the
asymmetric stretch, while the lower frequency band is the symmetric stretch.[4][5]

e C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000
cm~1, Aromatic C-H stretching vibrations are typically observed as weaker bands above
3000 cm~1.

e N-O Stretching: The nitro group is characterized by two strong and easily identifiable
stretching vibrations.[6][7] The asymmetric N-O stretch is expected in the 1550-1475 cm~1
range, and the symmetric stretch appears between 1360-1290 cm~1.[7][8]

» N-H Bending: The scissoring vibration of the primary amine (N-H bend) typically appears in
the 1650-1580 cm~1 region.[4][5] This peak can sometimes be obscured by or overlap with
aromatic ring vibrations.

e Aromatic C=C Stretching: The benzene ring will produce several bands of variable intensity
in the 1600-1450 cm~1 region.

e C-N Stretching: The stretching vibration for the C-N bond in aromatic amines is typically a
strong band found in the 1335-1250 cm~! range.[4][9]

Predicted IR Data Summary
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Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

N-H Asymmetric Stretch ~3450 Medium

N-H Symmetric Stretch ~3360 Medium

Aromatic C-H Stretch ~3100-3000 Weak-Medium

Aliphatic C-H Stretch ~2960-2870 Strong

N-H Bend (Scissoring) ~1620 Medium-Strong

Aromatic C=C Stretch ~1600, ~1500, ~1450 Variable

NO2 Asymmetric Stretch ~1530 Strong

NO2 Symmetric Stretch ~1350 Strong

Aromatic C-N Stretch ~1280 Strong

| Aromatic C-H Out-of-Plane Bends | ~900-675 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to
subtract the spectral contributions of air (CO2 and H20).

o Sample Application: Place a small amount of the solid 4-tert-butyl-3-nitroaniline sample
directly onto the ATR crystal.

e Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact
between the sample and the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~* to achieve a good signal-to-noise ratio.
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o Data Processing: The software will automatically perform the background subtraction.
Process the resulting spectrum to identify and label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The chemical environment of each proton (*H) and carbon (33C) atom determines its
resonance frequency (chemical shift).

'H NMR Spectroscopy

The *H NMR spectrum is predicted to show distinct signals for the three aromatic protons, the
two amine protons, and the nine equivalent protons of the tert-butyl group.

Interpretation of Predicted *H NMR Spectrum:

e Amine Protons (-NHz): The protons of the primary amine will likely appear as a broad singlet.
Its chemical shift can vary significantly (predicted here around 4.0-5.0 ppm) depending on
the solvent, concentration, and temperature due to hydrogen bonding and exchange.

o Tert-Butyl Protons (-C(CHs)s3): The nine protons of the tert-butyl group are chemically
equivalent and will produce a sharp singlet at approximately 1.3-1.5 ppm.[10] This upfield
shift is characteristic of aliphatic protons shielded from the aromatic ring current.

o Aromatic Protons (-CeHs): The three protons on the benzene ring are in different chemical
environments and will appear as distinct signals in the aromatic region (6.5-8.0 ppm).

o The proton at the C2 position, ortho to the nitro group and meta to the amine, is expected
to be the most deshielded due to the strong electron-withdrawing effect of the adjacent
NO2z group. It will likely appear as a doublet.

o The proton at the C6 position, ortho to the amine and meta to the nitro group, will be
shifted upfield relative to benzene due to the electron-donating nature of the NHz group.
[11] It is expected to appear as a doublet.

o The proton at the C5 position, meta to the amine and ortho to the tert-butyl group, will
experience a complex combination of effects. It is expected to appear as a doublet of
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doublets.

Predicted *H NMR Data Summary

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (0, ppm)
-C(CHs)3 ~1.4 Singlet (s) 9H
-NH:z ~4.5 Broad Singlet (br s) 2H
) Doublet of Doublets
Aromatic H-5 ~6.8 1H
(dd)
Aromatic H-6 ~7.1 Doublet (d) 1H

| Aromatic H-2 | ~7.6 | Doublet (d) | 1H |

3C NMR Spectroscopy

The 3C NMR spectrum will show signals for each unique carbon atom in the molecule. The
chemical shifts are highly sensitive to the electronic effects of the substituents.

Interpretation of Predicted 3C NMR Spectrum:

o Tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will appear
upfield around 30-32 ppm. The quaternary carbon of this group will be found slightly further
downfield, around 35 ppm.

e Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.

o C1 (C-NHz2): This carbon is attached to the electron-donating amino group and is expected
to be shielded, but its shift is influenced by the adjacent nitro-substituted carbon.

o C3 (C-NO2): The carbon bearing the strongly electron-withdrawing nitro group will be
significantly deshielded and appear far downfield.

o C4 (C-tBu): The ipso-carbon attached to the tert-butyl group will also be deshielded.
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o The remaining carbons (C2, C5, C6) will have shifts determined by their positions relative

to the three substituents. In substituted anilines, the chemical shifts of ring carbons are

sensitive to the electronic properties of the substituents.[12][13]

Predicted 3C NMR Data Summary

Carbon Assignment

Predicted Chemical Shift (8, ppm)

-C(CHs)3 ~31

-C(CHs)3 ~35

Aromatic C5 ~115
Aromatic C6 ~118
Aromatic C2 ~125
Aromatic C4 ~145
Aromatic C1 ~148

| Aromatic C3 | ~150 |

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-tert-butyl-3-nitroaniline in ~0.6
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to optimize homogeneity.

e 1H NMR Acquisition: Acquire the *H spectrum using a standard pulse sequence. A 90° pulse

angle and a relaxation delay of 1-2 seconds are typical starting points.

e 13C NMR Acquisition: Acquire the 13C spectrum. Due to the low natural abundance and

smaller gyromagnetic ratio of 13C, more scans are required. A proton-decoupled sequence is

used to simplify the spectrum to singlets for each carbon.

© 2025 BenchChem. All rights reserved.

6/13 Tech Support


https://www.mdpi.com/1422-0067/6/1/52
https://pubs.acs.org/doi/10.1021/ja00236a004
https://www.benchchem.com/product/b181344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The
resulting spectrum is then phase-corrected, baseline-corrected, and referenced (typically to
the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the
mass-to-charge ratio (m/z) of the ionized molecule and its fragments. For 4-tert-butyl-3-
nitroaniline (MW = 194.23), the molecular ion peak is a key identifier.

Interpretation of Predicted Mass Spectrum:

» Molecular lon (M+e): The molecular ion peak is expected at m/z = 194. This corresponds to
the intact molecule having lost one electron.

» Key Fragmentation Pathways: Aromatic nitro compounds and alkyl-substituted benzenes
exhibit characteristic fragmentation patterns.[14]

o Loss of a Methyl Group ([M-15]*): A common fragmentation for tert-butyl groups is the loss
of a methyl radical (*CHs) to form a stable tertiary carbocation. This would result in a
prominent peak at m/z = 179.

o Loss of a Nitro Group ([M-46]*): The C-NO2z bond can cleave, leading to the loss of a nitro
radical (*NO2) and a fragment at m/z = 148. The fragmentation of p-nitroaniline often
involves the loss of the nitro group.[15]

o Loss of Nitric Oxide ([M-30]*): Rearrangement followed by the loss of nitric oxide (*NO) is
also a common pathway for aromatic nitro compounds, which would yield a peak at m/z =
164.

Predicted Mass Spectrometry Data Summary

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b181344?utm_src=pdf-body
https://www.benchchem.com/product/b181344?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chegg.com/homework-help/questions-and-answers/need-analyze-mass-spec-p-nitroaniline-major-fragments-lost-q28691811
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Proposed Fragment Identity
194 [M]*e (Molecular lon)

179 [M - CHs]*

164 [M - NOJ*

| 148 | [M - NO2]* |

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Introduction: A small amount of the sample is introduced into the instrument, often
via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: In the ion source, the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This ejects an electron from the molecule, creating a
positively charged radical ion (M*e).

o Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, characteristic ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Integrated Spectroscopic Workflow

The characterization of a novel or synthesized compound is a multi-step process where each
analytical technique provides complementary information.
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Caption: General workflow for spectroscopic characterization.
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While comprehensive toxicological data for 4-tert-butyl-3-nitroaniline is not widely available,

compounds of this class (nitroanilines) should be handled with care.[16] Many nitroaromatic

compounds and anilines are toxic and may cause irritation upon contact.[17][18][19]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.[16]

» Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
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Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling
and emergency procedures.[16][17][20]

Conclusion

The spectroscopic profile of 4-tert-butyl-3-nitroaniline is dictated by the interplay of its amino,
nitro, and tert-butyl functional groups. This guide provides a detailed predictive framework for
its analysis. The IR spectrum is distinguished by strong absorptions for the N-H and N-O
stretches. The *H and 13C NMR spectra are characterized by the distinct electronic and steric
environments of the aromatic ring, leading to a predictable pattern of chemical shifts. Finally,
mass spectrometry confirms the molecular weight and reveals characteristic fragmentation
pathways involving the loss of methyl and nitro moieties. Together, these techniques provide a
robust and self-validating system for the unequivocal identification of 4-tert-butyl-3-
nitroaniline.

References
Infrared Spectroscopy - CDN. (n.d.). lllinois State University.

e IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.

e Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

e B. C. Smith. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An
Explosive Proposition. Spectroscopy Online.

¢ [Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed.

o Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts
of CH=N in substituted benzylideneanilines. (2015, July). PubMed.

e Nitro Groups. (n.d.). University of Colorado Boulder.

o Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of
CH N in substituted benzylideneanilines. (2015, August 6). ResearchGate.

o Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.

e 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... (n.d.). ResearchGate.

e 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
(n.d.). MDPLI.

¢ IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of
vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene.
Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro
compounds with one and three rotors by means of electron diffraction, spectroscopic, and
guantum chemistry data. (n.d.). ResearchGate.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.capotchem.cn/doc/viewmsds_31951-12-9.html
https://www.sigmaaldrich.com/US/en/sds/aldrich/n9829
https://www.fishersci.com/store/msds?partNumber=AC127250050&productDescription=4-METHYL-3-NITROANILINE%2C+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b181344?utm_src=pdf-body
https://www.benchchem.com/product/b181344?utm_src=pdf-body
https://www.benchchem.com/product/b181344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
(n.d.). ResearchGate.

MSDS of 4-tert-butyl-3-nitroaniline. (2018, December 7). Capot Chemical Co., Ltd.
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

IR: nitro groups. (n.d.). UCLA Chemistry.

Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate.
The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-
Disubstituted Nitrobenzenes. (n.d.). Journal of the American Chemical Society.

Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with
partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding.
(n.d.). Journal of the American Chemical Society.

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). UW-Madison Chemistry.
Figure S7. Mass spectrum of 4-nitroaniline. (n.d.). ResearchGate.
4-(Tert-butyl)-3-nitroaniline. (n.d.). PubChem.

THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE.
(n.d.). Canadian Science Publishing.

| need to analyze the mass spec. For p-nitroaniline. All major fragments lost. (2018, April 23).
Cheqgg.

13C NMR Spectrum (1D, 700 MHz, D20, predicted) (HMDB0246529). (n.d.). HMDB.
4-(tert-butyl)-3-nitroaniline (C10H14N202). (n.d.). PubChemlLite.

Safety Data Sheet. (n.d.). Sigma-Aldrich.

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

13C NMR Spectrum (1D, 500 MHz, D20, predicted) (HMDB0245944). (n.d.). HMDB.
ANILINE, 4-tert-BUTYL-, - Optional[13C NMR]. (n.d.). SpectraBase.

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April
30). PubMed.

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.

SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (2011, December
28). Sylzyhg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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